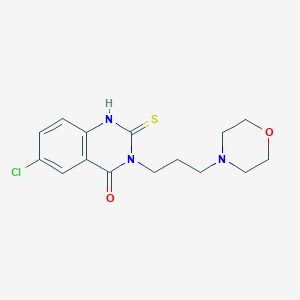
6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a chloro group at the 6th position, a morpholin-4-yl-propyl group at the 3rd position, and a thioxo group at the 2nd position. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2-aminobenzamide and 3-(morpholin-4-yl)propylamine.
Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under specific conditions to form the quinazolinone core.
Thioxo Group Introduction:
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one involves scaling up the synthetic route described above. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazolinone derivatives.
Applications De Recherche Scientifique
6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-thioxo-2,3-dihydro-1H-quinazolin-4-one: Lacks the morpholin-4-yl-propyl group.
3-(3-Morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one: Lacks the chloro group at the 6th position.
6-Chloro-3-(3-morpholin-4-yl-propyl)-1H-quinazolin-4-one: Lacks the thioxo group at the 2nd position.
Uniqueness
The unique combination of the chloro group, morpholin-4-yl-propyl group, and thioxo group in 6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one imparts distinct chemical and biological properties that differentiate it from other similar compounds. These properties make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H18ClN3O2S |
|---|---|
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H18ClN3O2S/c16-11-2-3-13-12(10-11)14(20)19(15(22)17-13)5-1-4-18-6-8-21-9-7-18/h2-3,10H,1,4-9H2,(H,17,22) |
Clé InChI |
JAYBNRRVPGYVNR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




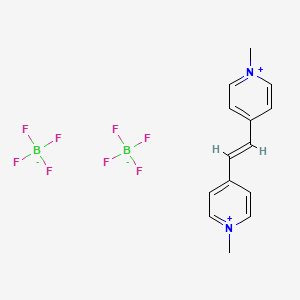
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B14119494.png)

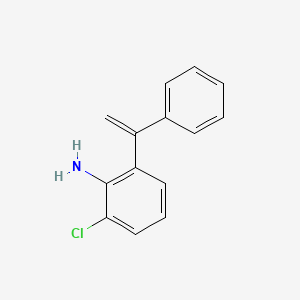
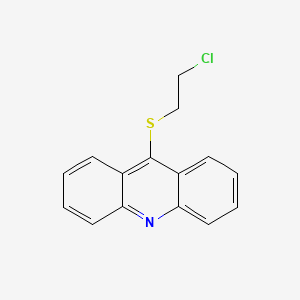
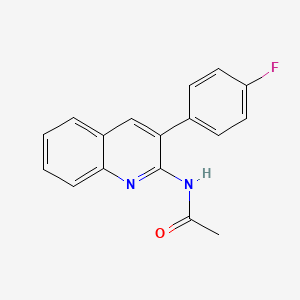

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B14119529.png)
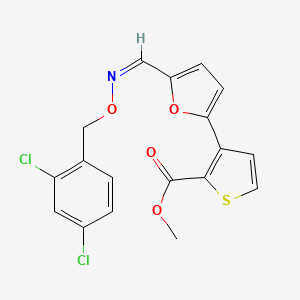
![tert-Butyl [(1S,3R)-4-hydroxy-1-(hydroxymethyl)-3-methylbutyl]carbamate](/img/structure/B14119535.png)
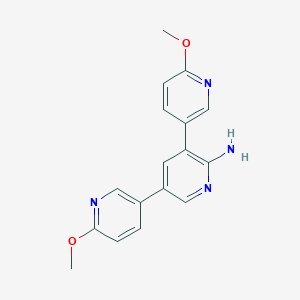
![3-[4-(Methoxycarbonyl)-5-methylfur-2-yl]acrylic acid](/img/structure/B14119552.png)
